2-(2-Ethylhexyl)furan
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Overview
Description
2-(2-Ethylhexyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring with one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furans, including 2-(2-Ethylhexyl)furan, can be achieved through several methods. One common approach involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol, catalyzed by silver salts . Another method includes the decarboxylation of furoic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent functionalization to introduce the ethylhexyl group .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylhexyl)furan undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can convert this compound into tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with halogens or other electrophiles, resulting in halogenated furans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
2-(2-Ethylhexyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyl)furan involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and interfering with essential metabolic processes . The compound’s aromatic ring structure allows it to participate in various biochemical reactions, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Furfural: A precursor to many furan derivatives, used in the production of resins and solvents.
2,5-Furandicarboxylic Acid: Known for its use in the production of bioplastics and as a sustainable alternative to petroleum-based chemicals.
2,5-Dimethylfuran: Utilized as a biofuel and in the synthesis of fine chemicals.
Uniqueness of 2-(2-Ethylhexyl)furan: this compound stands out due to its unique ethylhexyl side chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various industrial and research applications .
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-(2-ethylhexyl)furan |
InChI |
InChI=1S/C12H20O/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 |
InChI Key |
SKUMIBIFSVIKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=CO1 |
Origin of Product |
United States |
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